molecular formula C16H18N2O B14400884 Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- CAS No. 89648-50-0

Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-

Cat. No.: B14400884
CAS No.: 89648-50-0
M. Wt: 254.33 g/mol
InChI Key: KOROBNGOQJKBOC-UHFFFAOYSA-N
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Description

Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]-: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used as dyes due to their vivid colors. This particular compound is known for its unique structure, which includes a phenol group, a methyl group, and a trimethylphenyl group connected through an azo linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- typically involves the diazotization of 2,4,6-trimethylaniline followed by coupling with 4-methylphenol. The reaction conditions generally include:

    Diazotization: 2,4,6-trimethylaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then reacted with 4-methylphenol in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The azo group can be reduced to form the corresponding amines using reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: Na2S2O4 in aqueous medium or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nitration using a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitrophenols or sulfonated phenols.

Scientific Research Applications

Chemistry:

    Dyes and Pigments: Used as a dye due to its vivid color properties.

    Analytical Chemistry: Employed as a reagent in various analytical techniques to detect the presence of specific ions or compounds.

Biology:

    Biological Staining: Utilized in staining techniques to highlight specific structures in biological tissues.

Medicine:

    Pharmaceuticals: Investigated for potential use in drug formulations due to its unique chemical properties.

Industry:

    Textile Industry: Used in the dyeing of fabrics.

    Plastics and Polymers: Incorporated into polymers to impart color and other desirable properties.

Mechanism of Action

The mechanism of action of Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- primarily involves its interaction with molecular targets through the azo linkage. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The phenolic hydroxyl group can form hydrogen bonds and participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

  • Phenol, 2,4,6-trimethyl-
  • Phenol, 2,4,5-trimethyl-
  • Phenol, 2,4-dimethyl-

Comparison:

  • Phenol, 2,4,6-trimethyl- and Phenol, 2,4,5-trimethyl- have similar structures but lack the azo linkage, making them less suitable as dyes.
  • Phenol, 2,4-dimethyl- has fewer methyl groups, resulting in different chemical properties and reactivity.

Uniqueness: Phenol, 4-methyl-2-[(2,4,6-trimethylphenyl)azo]- is unique due to its azo linkage, which imparts distinct color properties and reactivity, making it valuable in various applications, especially as a dye.

Properties

CAS No.

89648-50-0

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

4-methyl-2-[(2,4,6-trimethylphenyl)diazenyl]phenol

InChI

InChI=1S/C16H18N2O/c1-10-5-6-15(19)14(9-10)17-18-16-12(3)7-11(2)8-13(16)4/h5-9,19H,1-4H3

InChI Key

KOROBNGOQJKBOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=C(C=C(C=C2C)C)C

Origin of Product

United States

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